DDC-01-163

EGFR mutant-selective degrader Drug-resistant NSCLC Targeted protein degradation

DDC-01-163 is a mutant-selective allosteric PROTAC degrader that recruits CRBN to EGFR mutants L858R/T790M, L858R/T790M/C797S, and L858R/T790M/L718Q while sparing wild-type EGFR. Unlike ATP-competitive TKIs, it maintains activity against osimertinib-resistant variants, minimizing dose-limiting wild-type toxicity. Ideal for NSCLC resistance research, CNS metastasis models, and mechanistic studies of ternary complex formation.

Molecular Formula C49H51N9O9S
Molecular Weight 942.0 g/mol
Cat. No. B14028743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDC-01-163
Molecular FormulaC49H51N9O9S
Molecular Weight942.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN4CCN(CC4)C5=NC=C(C=C5)C6=CC7=C(CN(C7=O)C(C8=CC=CC=C8)C(=O)NC9=NC=CS9)C=C6
InChIInChI=1S/C49H51N9O9S/c59-41-14-12-39(44(60)53-41)58-47(63)36-7-4-8-38(42(36)48(58)64)50-15-22-65-24-26-67-27-25-66-23-21-55-17-19-56(20-18-55)40-13-11-34(30-52-40)33-9-10-35-31-57(46(62)37(35)29-33)43(32-5-2-1-3-6-32)45(61)54-49-51-16-28-68-49/h1-11,13,16,28-30,39,43,50H,12,14-15,17-27,31H2,(H,51,54,61)(H,53,59,60)
InChIKeyQVOJDGYNXIRHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDC-01-163 (2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide): A Mutant-Selective Allosteric EGFR PROTAC Degrader


2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide, commonly known as DDC-01-163, is a heterobifunctional proteolysis-targeting chimera (PROTAC) with a molecular formula of C49H51N9O9S and a molecular weight of 942.05 g/mol . It functions as an allosteric degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the epidermal growth factor receptor (EGFR), inducing its ubiquitination and subsequent proteasomal degradation [1]. DDC-01-163 is characterized by its mutant-selective activity, effectively targeting drug-resistant EGFR mutations while sparing wild-type EGFR [1].

Why Standard EGFR Inhibitors or Non-Selective PROTACs Cannot Substitute for DDC-01-163


Substituting DDC-01-163 with conventional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) or pan-EGFR PROTACs introduces critical experimental and potential therapeutic liabilities. ATP-site inhibitors, such as osimertinib, are subject to on-target resistance mutations (e.g., C797S and L718Q) that emerge within the kinase domain, rendering them ineffective over time [1]. In contrast, DDC-01-163's allosteric mechanism allows it to maintain activity against these resistant mutants [1]. Furthermore, while many EGFR-targeting PROTACs can degrade the mutant protein, their promiscuous activity against wild-type EGFR can lead to dose-limiting toxicities, such as severe skin rash and diarrhea, which are characteristic of EGFR inhibition in normal tissues [2]. DDC-01-163 is uniquely differentiated by its proven ability to selectively degrade clinically relevant EGFR mutants without affecting wild-type EGFR, a feature not guaranteed by its in-class analogs and essential for applications where sparing normal EGFR function is paramount [1].

Quantitative Evidence for the Procurement of DDC-01-163: A Direct Comparison of Selectivity and Potency


Mutant vs. Wild-Type EGFR Proliferation Selectivity: DDC-01-163 Spares Wild-Type Cells

DDC-01-163 demonstrates a stark selectivity profile, potently inhibiting the proliferation of cells expressing the drug-resistant L858R/T790M EGFR mutant while having no measurable effect on cells expressing wild-type EGFR. This contrasts sharply with many pan-EGFR inhibitors and degraders which lack this therapeutic window [1].

EGFR mutant-selective degrader Drug-resistant NSCLC Targeted protein degradation

Potency Against L858R/T790M Mutant EGFR: IC50 Values for DDC-01-163 Degradation Activity

DDC-01-163 exhibits potent degradation activity against the common drug-resistant L858R/T790M EGFR mutant. Its reported IC50 value provides a quantitative benchmark for its efficacy in cellular models .

PROTAC potency EGFR L858R/T790M Degradation efficiency

Combination Activity with Osimertinib: Enhanced Anti-Proliferative Effect Against L858R/T790M

The anti-proliferative activity of DDC-01-163 against L858R/T790M mutant EGFR-expressing cells is significantly enhanced when combined with the ATP-competitive inhibitor osimertinib. This combination approach demonstrates a potential strategy to overcome resistance and achieve more robust target inhibition [1].

EGFR PROTAC combination therapy Osimertinib synergy Drug resistance

Activity Against Osimertinib-Resistant Mutations: DDC-01-163 Overcomes C797S and L718Q

A key differentiator for DDC-01-163 is its retained efficacy against tumor cells harboring the L858R/T790M/C797S and L858R/T790M/L718Q triple mutations, which are common mechanisms of acquired resistance to the third-generation TKI osimertinib [1]. Many EGFR-targeting agents, including other PROTACs that rely on ATP-site binding, are ineffective against these mutants.

Osimertinib resistance EGFR C797S EGFR L718Q

Optimal Research Applications for DDC-01-163 as a Mutant-Selective EGFR Degrader


Investigating Mechanisms of Acquired Resistance to Osimertinib in NSCLC

Researchers studying non-small cell lung cancer (NSCLC) models that have developed resistance to third-generation EGFR TKIs like osimertinib can employ DDC-01-163 as a critical tool. Its demonstrated efficacy against the L858R/T790M/C797S and L858R/T790M/L718Q triple mutants, which are primary drivers of osimertinib failure, makes it uniquely suited for probing the biology of these resistant states and evaluating novel combination strategies to overcome them [1].

Studying Mutant-Selective vs. Pan-EGFR Degradation in Toxicology and Therapeutic Index

DDC-01-163's proven ability to spare wild-type EGFR provides a valuable comparator for experiments designed to differentiate the toxicological profiles of mutant-selective versus non-selective EGFR degradation. By using DDC-01-163 alongside a pan-EGFR PROTAC, researchers can precisely quantify the contribution of wild-type EGFR degradation to on-target toxicities, such as dermal and gastrointestinal adverse effects, in relevant in vivo models [1].

Elucidating Allosteric Regulation and Degradation Mechanisms of Mutant EGFR

Given its unique allosteric binding mode, DDC-01-163 serves as a chemical probe for dissecting the conformational dynamics and protein-protein interactions specific to mutant EGFR. Studies employing DDC-01-163 can reveal how allosteric engagement influences ternary complex formation with the E3 ligase CRBN, providing fundamental insights into the structural determinants of PROTAC-mediated degradation efficiency and selectivity for drug-resistant oncogenic kinases [1].

Developing Next-Generation Therapeutics for EGFR-Mutant Cancers with Brain Metastases

The development of therapies for EGFR-mutant cancers that have metastasized to the central nervous system (CNS) is a significant unmet need. DDC-01-163 can be utilized in preclinical models of brain metastasis to evaluate the potential of allosteric, mutant-selective degradation as a strategy for treating CNS tumors, especially those that have become resistant to CNS-penetrant TKIs like osimertinib. Its activity against osimertinib-resistant mutations makes it a relevant tool for this application [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDC-01-163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.